Perfluoro-2-pentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

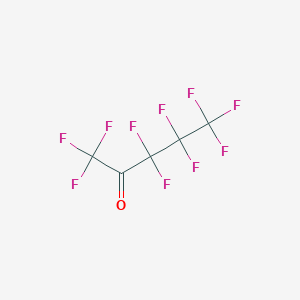

Perfluoro-2-pentanone is a fluorinated ketone with the structural formula CF₃CF₂C(=O)CF(CF₃)₂. It is a fully-fluorinated analog of ethyl isopropyl ketone and is known for its use as an electronics coolant liquid and fire protection fluid. This compound is commercially available under brand names such as Novec 1230, Novec 649, and FK-5-1-12 .

Métodos De Preparación

Perfluoro-2-pentanone can be synthesized through various methods. One common method involves the catalytic rearrangement of perfluoro-2,3-epoxide-2-methyl pentane in the presence of fluoride salts and ether compounds. This method is characterized by mild reaction conditions, fast reaction rates, high reaction selectivity, and high yield . Another method involves the addition reaction of perfluoropropionyl fluoride and hexafluoropropylene in a pressure vessel .

Análisis De Reacciones Químicas

Perfluoro-2-pentanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo hydrolysis to produce perfluoropropanoic acid and CF₃CFHCF₃ (HFC-227ea) in a manner analogous to the Haloform reaction . It is also used as a fire extinguishing agent, where it oxidizes metals such as aluminum .

Aplicaciones Científicas De Investigación

Perfluoro-2-pentanone has a wide range of scientific research applications. It is extensively used as a fire extinguishing agent for lithium-ion batteries due to its excellent fire suppression capabilities and environmental friendliness . It is also used in the development of microcapsule fire extinguishing agents with a core-shell structure for lithium-ion battery fire safety . Additionally, it is used in the study of the transportation characteristics of fire suppressants in pipelines .

Mecanismo De Acción

The mechanism of action of perfluoro-2-pentanone as a fire extinguishing agent involves its ability to vaporize into a gas at temperatures above 49°C. This vaporization helps in suppressing fires by cooling the surrounding area and inhibiting the combustion process . In the case of lithium-ion battery fires, it forms a protective layer on the battery surface, preventing the spread of fire and cooling the battery from 800°C to 30°C in a short period .

Comparación Con Compuestos Similares

Perfluoro-2-pentanone is unique compared to other similar compounds due to its high efficiency as a fire suppressant and its environmental friendliness. Similar compounds include perfluorooctyl bromide, which is used as a contrast medium for magnetic resonance imaging, and hexafluoropropylene oxide, which is a precursor to perfluoromethyl vinyl ether . Unlike these compounds, this compound has a lower global warming potential and is considered a more sustainable option for fire suppression .

Conclusion

This compound is a versatile compound with significant applications in fire suppression, particularly for lithium-ion batteries. Its unique properties, such as high efficiency and environmental friendliness, make it a valuable compound in various scientific and industrial fields. The ongoing research and development of new applications for this compound continue to highlight its importance and potential.

Propiedades

Número CAS |

377-54-8 |

|---|---|

Fórmula molecular |

C5F10O |

Peso molecular |

266.04 g/mol |

Nombre IUPAC |

1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-one |

InChI |

InChI=1S/C5F10O/c6-2(7,1(16)3(8,9)10)4(11,12)5(13,14)15 |

Clave InChI |

GWFGVRFAJMXXBL-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)

![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)

![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)